An In-depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid
An In-depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridazine-3-carboxylic acid (CAS No: 40154-75-0) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of the pyridazine core, this compound possesses a unique electronic distribution and structural rigidity that make it a valuable scaffold for designing novel bioactive molecules. Its strategic placement of a methyl group and a carboxylic acid moiety allows for versatile chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the compound's core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 6-Methylpyridazine-3-carboxylic acid is critical for its handling, reaction design, and analytical characterization.
Core Properties
The key physicochemical properties are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 40154-75-0 | |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=CC=C(C(O)=O)N=N1 | |
| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the two aromatic protons on the pyridazine ring, and the acidic proton of the carboxylic acid. The methyl group (CH₃) would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm). The two protons on the pyridazine ring would appear as doublets in the aromatic region (typically 7.5-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the methyl and carboxyl groups. The carboxylic acid proton (COOH) would be a broad singlet at a highly downfield position (often >12 ppm), which would exchange with D₂O.[2][3]
-
¹³C NMR: The carbon NMR would display six unique signals. The methyl carbon would be found in the aliphatic region (~20-25 ppm). The four carbons of the pyridazine ring would resonate in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield (typically 165-185 ppm).[2][3]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹.[3] Additional peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridazine ring.
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Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (138.12). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).
Synthesis and Purification
The synthesis of pyridazine derivatives is a cornerstone of heterocyclic chemistry.[4][5] While specific, detailed published syntheses for 6-Methylpyridazine-3-carboxylic acid were not found in the initial search, a common and logical approach involves the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine or 6-methyl-3-pyridazinecarbonitrile. A related patent describes the oxidation of a methyl group on a pyridazine ring to a carboxylic acid using strong oxidizing agents.[6]
Representative Synthesis Protocol: Oxidation of 3,6-Dimethylpyridazine
This protocol is a generalized procedure based on established chemical principles for the selective oxidation of a methyl group on an electron-deficient heterocyclic ring.
Causality behind Experimental Choices:
-
Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous solution.
-
Temperature Control: The reaction is often initiated at a lower temperature and then gently heated to control the exothermic nature of the oxidation and prevent unwanted side reactions.
-
Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt (formed under basic conditions) to yield the final carboxylic acid product, which then precipitates out of the aqueous solution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,6-dimethylpyridazine (1 equivalent) in water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the stirred suspension. The addition should be portion-wise to manage the reaction temperature.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Quenching and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification and Isolation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Precipitation and Collection: The desired 6-Methylpyridazine-3-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Diagram of Synthesis Workflow
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Derivatization
The reactivity of 6-Methylpyridazine-3-carboxylic acid is dominated by its two primary functional groups: the carboxylic acid and the pyridazine ring. This dual functionality makes it a versatile intermediate for constructing more complex molecules.[7][8]
Carboxylic Acid Reactivity
The carboxylic acid group is the primary site for derivatization. Standard organic transformations can be readily applied:
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Amide Coupling: This is arguably the most important reaction for drug discovery. The carboxylic acid can be activated (e.g., using HATU, HOBt, or conversion to an acyl chloride with thionyl chloride) and then coupled with a wide variety of primary or secondary amines to form amides. This reaction is fundamental for building peptide mimics and other complex scaffolds.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further reactions.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (6-methyl-3-pyridazinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Pyridazine Ring Reactivity
The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.
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Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is relatively unreactive towards nucleophiles, the presence of a good leaving group (e.g., a halogen) on the ring would make it susceptible to SₙAr reactions. For example, a related compound, methyl 6-chloropyridazine-3-carboxylate, is cited as a key intermediate where the chlorine atom can be displaced by various nucleophiles.[9]
-
N-functionalization: The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as coordination sites for metal ions, forming metal complexes with potential applications in catalysis or as therapeutic agents.[8]
Diagram of Key Reactive Sites
Caption: Primary reaction pathways for derivatization.
Applications in Research and Drug Development
Pyridazine and its derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial, antihypertensive, and anticancer effects.[5][6][7] 6-Methylpyridazine-3-carboxylic acid serves as a crucial intermediate in the synthesis of these bioactive molecules.
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Scaffold for Bioactive Molecules: The pyridazine core is a bioisostere for other aromatic systems and can form key hydrogen bonds with biological targets through its nitrogen atoms. The carboxylic acid provides a critical attachment point for introducing various pharmacophores via amide coupling, allowing for systematic Structure-Activity Relationship (SAR) studies.[10]
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Intermediate in Pharmaceutical Synthesis: Analogous structures, such as 6-methylnicotinic acid (an isomer), are known intermediates in the synthesis of major drugs like the anti-inflammatory etoricoxib.[11] This highlights the industrial relevance of methyl-substituted heteroaromatic carboxylic acids as building blocks. Similarly, derivatives like 6-amino-pyridazine-3-carboxylic acid are used to synthesize pharmaceuticals targeting neurological disorders and in agrochemicals.[12]
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Coordination Chemistry: The nitrogen atoms in the pyridazine ring can coordinate with metal ions, leading to the formation of novel coordination polymers and complexes.[8] These materials can be explored for their catalytic, magnetic, or even therapeutic properties.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[13][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.[13]
Conclusion
6-Methylpyridazine-3-carboxylic acid is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid and pyridazine core, provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
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